1-Bromo-4-(1,1-difluoroethyl)benzene
CAS No.: 1000994-95-5
Cat. No.: VC3357986
Molecular Formula: C8H7BrF2
Molecular Weight: 221.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000994-95-5 |
---|---|
Molecular Formula | C8H7BrF2 |
Molecular Weight | 221.04 g/mol |
IUPAC Name | 1-bromo-4-(1,1-difluoroethyl)benzene |
Standard InChI | InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 |
Standard InChI Key | QXIBKCFAFRHORF-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)Br)(F)F |
Canonical SMILES | CC(C1=CC=C(C=C1)Br)(F)F |
Introduction
Chemical Identity and Structure
The molecular structure of 1-Bromo-4-(1,1-difluoroethyl)benzene consists of a benzene ring with a bromine atom at the para position relative to a difluoroethyl group. This arrangement influences its chemical behavior and reactivity patterns.
Identification Parameters
The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 1000994-95-5 |
Molecular Formula | C8H7BrF2 |
Molecular Weight | 221.04 g/mol |
InChI | InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 |
SMILES | CC(C1=CC=C(C=C1)Br)(F)F |
The compound is known by multiple synonyms in scientific literature and commercial catalogues, including 4-(1,1-Difluoroethyl)bromobenzene, 4-(1,1-Difluoroethyl)phenyl bromide, Benzene, 1-bromo-4-(1,1-difluoroethyl)-, and 4-Bromo-alpha,alpha-difluoroethylbenzene . This variety of nomenclature reflects its importance across different chemical disciplines and applications.
Physical Properties
Understanding the physical properties of 1-Bromo-4-(1,1-difluoroethyl)benzene is crucial for its handling, storage, and application in various chemical processes.
Physical State and Appearance
The compound exists in different physical states depending on conditions and preparation methods:
Property | Description |
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Physical State | Available as either a liquid or crystalline powder |
Color | Clear colorless to yellow (liquid form) or brown (powder form) |
Appearance | Powder, crystalline powder, or clear liquid |
These physical characteristics can vary based on purity levels and storage conditions .
Thermodynamic and Physical Constants
The compound demonstrates several important physical parameters that determine its behavior in chemical processes:
The discrepancy in reported density values may result from different measurement techniques or sample preparations across sources. The boiling point variation reflects standard pressure versus reduced pressure (10 Torr) measurements, with the latter being particularly relevant for laboratory distillation processes.
Solubility Profile
The compound demonstrates selective solubility characteristics that influence its applications and handling requirements. It shows good solubility in organic solvents, including benzene and ethanol, which reflects its predominantly hydrophobic nature . This solubility profile is consistent with expectations for halogenated aromatic compounds, which typically demonstrate high affinity for organic solvents and limited water solubility due to their non-polar character.
Chemical Properties and Reactivity
The chemical behavior of 1-Bromo-4-(1,1-difluoroethyl)benzene is significantly influenced by the presence of both bromine and fluorine atoms attached to the benzene ring structure.
Reactivity Patterns
The compound exhibits several characteristic reactivity patterns that make it valuable in synthetic chemistry:
The brominated benzene structure allows for electrophilic substitution reactions, although the rate may be moderated by the electron-withdrawing effects of both the bromine atom and difluoroethyl group . The bromine atom at the para position can participate in various substitution reactions, making this compound a versatile synthetic intermediate . The difluoroethyl group introduces unique electronic effects that influence the reactivity of the aromatic ring and provides opportunities for further functional group transformations.
Stability Considerations
For optimal stability and safety, the compound should be stored under specific conditions:
Storage Parameter | Recommendation |
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Container Type | Sealed containers |
Temperature | Room temperature |
Environmental Conditions | Dry atmosphere |
Chemical Incompatibilities | Oxidants and strong acids |
Maintaining appropriate storage conditions is essential for preserving the compound's integrity and preventing potential hazardous reactions .
Synthesis Methods
Several approaches exist for the synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene, with varying degrees of efficiency and complexity.
Synthesis from 4'-Bromoacetophenone
A well-documented synthetic route involves the conversion of 1-(4-bromophenyl)ethanone (4'-Bromoacetophenone) using diethylamino-sulfur trifluoride (DAST) as a fluorinating agent:
Reaction Parameter | Specification |
---|---|
Starting Material | 1-(4-bromophenyl)ethanone |
Fluorinating Agent | [ethyl(trifluoro-λ4-sulphanyl)amino]ethane (DAST) |
Solvent | Dichloromethane |
Temperature | 50°C |
Atmosphere | Inert (argon) |
Yield | 77% |
This method provides a relatively high yield under controlled conditions and represents an efficient approach for laboratory-scale synthesis .
Detailed Synthesis Protocol
The specific procedure for this synthesis involves several carefully controlled steps:
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Under an argon atmosphere, 3.0 g (15.07 mmol) of 1-(4-bromophenyl)ethanone is dissolved in 30 ml of dichloromethane.
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15.9 ml (120.57 mmol) of DAST is added slowly to the solution.
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The reaction mixture is gradually heated to 50°C and maintained at this temperature overnight with continuous stirring.
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Upon completion, the reaction solution is carefully poured into ice-water.
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The organic phase is separated, and the aqueous phase undergoes extraction three additional times with dichloromethane.
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The combined organic extracts are dried over magnesium sulfate.
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After filtration, the solvent is removed under reduced pressure.
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Purification is achieved through column chromatography on silica gel using a petroleum ether/dichloromethane (4:1) mobile phase.
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The final product is isolated as a yellowish liquid with a yield of 2.56 g (11.58 mmol, 77%) .
This detailed protocol highlights the importance of controlled conditions, particularly the inert atmosphere and careful temperature management, in achieving optimal yields.
Applications
1-Bromo-4-(1,1-difluoroethyl)benzene serves various functions across scientific research and industrial processes.
Synthetic Applications
The compound functions primarily as a reaction reagent in organic synthesis . Its unique structure, featuring both bromine and fluorine atoms, makes it particularly valuable for:
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Building more complex molecular structures
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Introducing fluorinated moieties into target compounds
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Serving as a precursor in medicinal chemistry and materials science
The presence of the bromine atom provides a reactive site for further transformations, including coupling reactions and nucleophilic substitutions, while the difluoroethyl group introduces fluorine atoms that can impart desirable properties such as metabolic stability or altered lipophilicity in pharmaceutical compounds.
Industrial Applications
Beyond laboratory research, the compound has established applications in industrial processes, particularly in the dye industry . Fluorinated compounds often contribute unique properties to dyes and pigments, including enhanced stability, brightness, and resistance to degradation. The specific role of 1-Bromo-4-(1,1-difluoroethyl)benzene in dye formulations likely leverages the electronic and structural features imparted by its halogen substituents.
Classification System | Designation |
---|---|
UN IDs | UN 2810 6.1 / PGIII |
WGK Germany | 3 (highly water-endangering) |
GHS Signal Word | Danger |
These classifications indicate significant hazard potential requiring careful handling and appropriate safety measures .
Hazard Statements
According to GHS classification, the compound is associated with several serious health hazards:
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Toxic if swallowed
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Toxic in contact with skin
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Causes skin irritation
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Causes serious eye irritation
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Toxic if inhaled
These hazard statements underscore the importance of proper personal protective equipment and handling procedures when working with this substance.
Specification | Typical Value |
---|---|
Minimum Purity | 94-95% (GC) |
Verification Method | Infrared spectrum confirmation |
Physical Form | Liquid or crystalline powder |
Color | Clear colorless to yellow (liquid) or brown (powder) |
These specifications ensure consistent quality and performance in research and industrial applications .
Quantity | Approximate Price Range (EUR) |
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100-250 mg | 30-36 € |
1 g | 52-67 € |
5 g | 126-248 € |
10 g | 178 € |
25 g | 586-762 € |
Pricing varies between suppliers and may depend on purity specifications, packaging type, and order quantity .
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